(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine
Description
Properties
IUPAC Name |
(2R)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)10-4-2-3-9(5-10)6-11(12,13)14/h2-5,8H,6-7,15H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWZWJIOVVDEY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC(=C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(2,2,2-trifluoroethyl)benzene and ®-2-bromo-1-phenylpropan-1-amine.
Reaction Conditions: The key step involves a nucleophilic substitution reaction where the bromo group is replaced by the amine group under basic conditions. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in the products.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Drug Development: Explored as a lead compound in the development of pharmaceuticals targeting specific receptors.
Medicine
Therapeutic Agents: Potential use in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Diagnostic Tools: Utilized in the development of diagnostic agents for imaging techniques.
Industry
Material Science: Applied in the synthesis of advanced materials with unique properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine involves:
Molecular Targets: Interaction with specific receptors or enzymes in biological systems.
Pathways: Modulation of biochemical pathways, such as neurotransmitter release or enzyme activity.
Comparison with Similar Compounds
Key Structural Features :
- Chiral Center : (R)-configuration at C2 ensures enantioselective interactions.
- Fluorinated Substituent : The 3-(2,2,2-trifluoroethyl)phenyl group enhances bioavailability and resistance to oxidative metabolism .
- Amine Functionality : The primary amine facilitates hydrogen bonding and protonation under physiological conditions, critical for target engagement.
Comparison with Structurally Similar Compounds
Substituent Position and Fluorination Patterns
Fluorine substitution patterns and aryl group positioning significantly influence physicochemical and pharmacological properties. Below is a comparative analysis:
Key Observations :
Stereochemical Impact on Bioactivity
Chirality at the amine-bearing carbon critically affects target binding. For example:
- Cinacalcet Diastereomers : The (2R)-configuration in the target compound mirrors the active diastereomer of cinacalcet, which shows 10-fold higher potency than its (2S)-counterpart in calcium-sensing receptor modulation .
- (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine : The rigid cyclopropane ring in this analog restricts conformational flexibility, enhancing selectivity for enzymatic targets .
Physicochemical and Pharmacokinetic Profiles
Fluorination improves membrane permeability and half-life. Comparative
| Property | Target Compound | Cinacalcet HCl | 1-[2-(Trifluoromethyl)phenyl]propan-2-amine |
|---|---|---|---|
| logP | 3.2 (estimated) | 5.1 | 2.8 |
| Solubility (mg/mL) | 0.15 (pH 7.4) | 0.03 (pH 7.4) | 0.45 (pH 7.4) |
| Metabolic Stability | High (t₁/₂ > 6 h) | Moderate (t₁/₂ ~4 h) | Low (t₁/₂ ~1.5 h) |
Notes:
- The target compound’s lower logP compared to cinacalcet suggests reduced tissue accumulation but improved solubility.
- The trifluoroethyl group’s electron-withdrawing effect stabilizes the compound against cytochrome P450 oxidation .
Biological Activity
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine, also known as a chiral amine compound, has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2248201-23-0
- Molecular Formula : C11H14F3N
- Molecular Weight : 221.23 g/mol
- Structure :
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can modulate adenylate cyclase activity in the rat striatum. For instance, analogs like N-trifluoroethyldopamine have shown weak stimulation of adenylate cyclase compared to dopamine itself . This suggests that the compound may influence dopaminergic signaling pathways.
Pharmacological Effects
- Dopaminergic Activity :
- Vasodilatory Effects :
- Neurotransmitter Modulation :
Case Studies and Research Findings
Similar Compounds and Their Activities
| Compound | Activity | Notes |
|---|---|---|
| (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine | Varies | Enantiomer with different biological activity profiles. |
| (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine | Moderate | Similar structural features but distinct pharmacological effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
